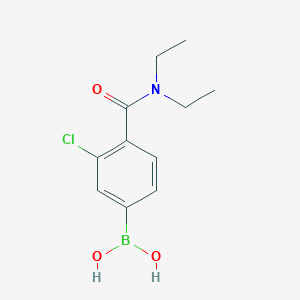

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Description

Chemical Identity and Nomenclature

This compound is an organoboron compound with the Chemical Abstracts Service registry number 850589-48-9. The compound possesses a molecular formula of C₁₁H₁₅BClNO₃ and exhibits a molecular weight of 255.51 daltons. This specific boronic acid derivative is characterized by its complex nomenclature system, which reflects the multiple functional groups present within its molecular structure.

The International Union of Pure and Applied Chemistry name for this compound is 3-chloro-4-[(diethylamino)carbonyl]phenylboronic acid. Alternative nomenclature includes several synonyms that emphasize different aspects of its chemical structure. These include 3-chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid, boronic acid B-[3-chloro-4-[(diethylamino)carbonyl]phenyl]-, and N,N-diethyl 2-chloro-4-boronobenzamide. The MDL number MFCD07363773 serves as an additional identifier for this compound in chemical databases.

The International Chemical Identifier (InChI) code for this compound is 1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3, while the InChI Key is CRFVBNBIELTWGR-UHFFFAOYSA-N. These standardized identifiers ensure precise chemical identification across different databases and research platforms. The compound's systematic naming conventions reflect the presence of multiple functional groups including the boronic acid moiety, chlorine substitution, and diethylcarbamoyl group, each contributing to its unique chemical properties and reactivity profile.

Structural Characteristics and Functional Groups

The molecular structure of this compound incorporates several distinct functional groups that collectively determine its chemical behavior and potential applications. The compound features a benzene ring as its central aromatic core, with three major substituents positioned at specific locations that influence both its electronic properties and steric characteristics.

The boronic acid functional group, represented by the B(OH)₂ moiety, constitutes the primary reactive center of the molecule. This group is positioned at the para position relative to the diethylcarbamoyl substituent and meta position relative to the chlorine atom. Boronic acids act as Lewis acids due to the electron-deficient boron atom, which possesses only six valence electrons and maintains a vacant p orbital orthogonal to its three substituents. The predicted pKa value for the boronic acid group in similar compounds typically ranges around 9, though the specific electronic environment created by the chlorine and carbamoyl substituents may influence this value.

The diethylcarbamoyl group (CONR₂, where R represents ethyl groups) is attached to the benzene ring at the position ortho to the boronic acid group. This amide functionality introduces both steric bulk and electronic effects to the molecule. The carbamoyl group serves as an electron-withdrawing substituent through its carbonyl functionality, while the diethylamino portion provides some electron-donating character through nitrogen's lone pair interactions.

The chlorine atom occupies the meta position relative to the boronic acid group, functioning as an electron-withdrawing halogen substituent. Chlorine's electronegativity and inductive effects contribute to the overall electronic distribution within the aromatic ring system. The compound exhibits specific physical properties including a melting point range of 148-152°C, indicating substantial intermolecular interactions that likely result from hydrogen bonding involving the boronic acid hydroxyl groups.

The three-dimensional arrangement of these functional groups creates a molecule with distinct spatial characteristics. The boronic acid group adopts a trigonal planar geometry around the boron center, while the diethylcarbamoyl group introduces significant steric bulk that may influence the compound's approach to potential reaction partners. The chlorine substitution pattern, combined with the carbamoyl group positioning, creates an asymmetric electronic environment that could influence regioselectivity in chemical transformations.

Historical Development in Boronic Acid Chemistry

The development of this compound as a synthetic target builds upon more than 160 years of boronic acid chemistry research and development. The foundational work in this field began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid compound. Frankland's pioneering method involved the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid. This early work established the basic synthetic principles that would later enable the development of more complex boronic acid derivatives.

The theoretical framework for understanding boronic acid chemistry expanded significantly throughout the late 19th and early 20th centuries. The recognition that boronic acids function as Lewis acids, capable of forming reversible covalent complexes with various Lewis bases, became central to their subsequent applications. The unique ability of boronic acids to form tetrahedral boronate complexes with pKa values around 7, compared to their trigonal planar form with pKa around 9, established their utility in molecular recognition applications.

A critical advancement that dramatically increased interest in boronic acid chemistry occurred with the development of the Suzuki-Miyaura coupling reaction. First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed cross-coupling reaction between organoboranes and aryl halides revolutionized synthetic organic chemistry. The 1981 publication describing the coupling between phenylboronic acid and haloarenes established boronic acids as essential synthetic building blocks. This breakthrough led to widespread research into boronic acid derivatives, as chemists recognized their potential for forming carbon-carbon bonds under mild conditions.

The success of the Suzuki-Miyaura coupling reaction created demand for diverse boronic acid substrates with varying electronic and steric properties. Compounds like this compound represent sophisticated derivatives designed to provide specific reactivity profiles and selectivity patterns in cross-coupling reactions. The presence of both electron-withdrawing (chlorine and carbonyl) and electron-donating (amino) groups within a single molecule allows for fine-tuning of electronic properties that can influence reaction rates and outcomes.

The historical trajectory of boronic acid chemistry also includes significant developments in medicinal chemistry applications. The discovery that certain boronic acid derivatives could function as enzyme inhibitors led to the development of therapeutic agents. Bortezomib, approved by the Food and Drug Administration in 2003 for multiple myeloma treatment, demonstrated the pharmaceutical potential of boronic acid compounds. This success further stimulated research into specialized boronic acid derivatives, including compounds with complex substitution patterns similar to this compound.

Modern synthetic methodologies for preparing boronic acids have evolved to encompass numerous approaches beyond Frankland's original method. Contemporary synthesis techniques include transmetallation reactions utilizing organometallic reagents, palladium-catalyzed borylation of aryl halides, and direct functionalization of aromatic systems. These advanced methods enable the preparation of highly substituted boronic acids like this compound with precise control over functional group placement and stereochemistry.

Properties

IUPAC Name |

[3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFVBNBIELTWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N(CC)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657349 | |

| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-48-9 | |

| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure, characterized by the presence of a boron atom bonded to a phenyl group with a chloro and diethylcarbamoyl substituent, suggests diverse interactions with biological targets.

- Molecular Formula : C12H16BClN2O2

- Molecular Weight : 270.63 g/mol

- CAS Number : 957034-65-0

Boronic acids, including this compound, are known to interact with biomolecules through reversible covalent bonds, particularly with diols and amino acids. This interaction can inhibit enzymes, modulate receptor functions, and alter cellular signaling pathways. The specific mechanism of this compound involves:

- Inhibition of Proteasomes : Similar to other boronic acids like bortezomib, this compound may exhibit proteasome inhibition, leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Research has shown that boronic acids can effectively target cancer cells. For instance, studies have demonstrated that the introduction of boronic acid moieties into bioactive molecules enhances their anticancer activity by modifying their physicochemical properties and selectivity.

Antibacterial Properties

The antibacterial activity of this compound has been explored in several studies:

- Mechanism : It disrupts the synthesis of bacterial cell walls by inhibiting essential enzymes.

- Efficacy : Exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Case Studies

-

Case Study on Cancer Treatment :

- A study focused on the combination therapy of this compound with traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.

-

Antimicrobial Testing :

- Clinical trials indicated that this compound demonstrated a significant reduction in bacterial load in infected animal models compared to controls.

Research Findings

Recent literature highlights the growing interest in boronic acids as therapeutic agents:

- Review Articles : Comprehensive reviews have documented various biological activities of boronic acids, including their roles as enzyme inhibitors and their applications in drug design .

- Synthetic Pathways : The synthesis of this compound is relatively straightforward, allowing for modifications that enhance its biological activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

Chloro-Substituted Phenylboronic Acids

- 4-Chlorophenylboronic Acid : Used in Suzuki-Miyaura reactions, this compound exhibits reduced conversion rates (75%) compared to unsubstituted phenylboronic acid (98%) due to electron-withdrawing effects slowing transmetallation . The 3-chloro substituent in the target compound may similarly hinder reactivity in coupling reactions.

- This may enhance reactivity in nucleophilic environments but reduce stability .

Carbamoyl- and Amide-Substituted Derivatives

- 1-Amido-2-triazolylethaneboronic Acids : Substitution of phenyl with triazole rings improves β-lactamase inhibition (Ki = 0.004–0.008 µM) by enhancing cell penetration while maintaining binding affinity . The target compound’s diethylcarbamoyl group may similarly balance hydrophobicity and hydrogen-bonding capacity for enzyme interactions.

- (3-(Butylcarbamoyl)-4-chlorophenyl)boronic Acid : A structural analog with a bulkier butylcarbamoyl group, this compound highlights how alkyl chain length in carbamoyl substituents affects solubility and steric hindrance. The diethyl group in the target compound may offer intermediate lipophilicity .

Enzyme Inhibition

- β-Lactamase Inhibitors : Boronic acids like vaborbactam and triazole-substituted derivatives inhibit β-lactamases by forming reversible covalent bonds with catalytic serine residues. The diethylcarbamoyl group in the target compound could mimic transition states or engage in hydrophobic interactions within enzyme active sites, similar to aryl-triazole hybrids .

- Histone Deacetylase (HDAC) Inhibition: Methoxyethylphenoxy-substituted phenylboronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal HDACs at low concentrations (1 µM). The target compound’s carbamoyl group may confer similar specificity through hydrogen bonding or steric effects .

Antibacterial and Antifungal Activity

- MIC Values : Triazole-substituted boronic acids show improved minimum inhibitory concentrations (MICs) against resistant pathogens compared to phenyl analogs . While data for the target compound are lacking, its diethylcarbamoyl group may enhance membrane permeability or target affinity.

Suzuki-Miyaura Cross-Coupling

- Electron-Withdrawing Effects : 4-Chlorophenylboronic acid achieves 75% conversion in bromobenzene coupling, contrasting with 98% for phenylboronic acid. The target compound’s 3-chloro and 4-carbamoyl groups may further reduce reactivity due to combined electronic and steric effects .

Stability and Oxidation

Data Tables

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Table 2: Substituent Effects on Physicochemical Properties

*EWG = Electron-Withdrawing Group

Preparation Methods

Step 1: Synthesis of Intermediate Compounds

The synthesis often begins with the preparation of intermediate compounds such as 3-chloro-4-aminophenyl derivatives. These can be converted into the desired boronic acid through subsequent reactions.

Step 2: Introduction of the Boronic Acid Group

The introduction of the boronic acid group typically involves the reaction of an aryl halide with a boron source, such as bis(pinacolato)diboron (B$$2$$pin$$2$$), in the presence of a palladium catalyst.

Step 3: Carbamoylation

The carbamoylation step involves the reaction of the aminophenyl derivative with diethylcarbamoyl chloride to introduce the diethylcarbamoyl group.

Analysis and Characterization

Characterization of the final product involves various analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirm the structure by analyzing proton and carbon signals. |

| Mass Spectrometry | Verify the molecular weight and fragmentation pattern. |

| IR Spectroscopy | Identify functional groups based on absorption peaks. |

| Elemental Analysis | Determine the elemental composition. |

Research Findings and Applications

While specific research findings on this compound are limited, boronic acids in general are widely used in organic synthesis due to their versatility in forming complexes and participating in cross-coupling reactions. This compound could potentially be used as a building block in the synthesis of complex molecules, including pharmaceuticals and materials.

Q & A

Q. Table 1. Oxidation Rates of Boronic Acid Derivatives

| Boronic Acid Form | 50% Oxidation Time (min) | Relative Diol Affinity |

|---|---|---|

| Pinacol ester | 10 | 12.1 |

| Neopentyl glycol ester | 27 | 0.30 |

| Free boronic acid | 22 | N/A |

| Data adapted from oxidation studies using H₂O₂ and NMR monitoring . |

Q. Table 2. Analytical Method Validation Parameters

| Parameter | Value (LC-MS/MS) |

|---|---|

| Limit of Detection | 0.2 ppm |

| Accuracy | 98–102% |

| Linearity (R²) | ≥0.999 |

| Based on ICH-compliant validation for boronic acid impurities . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.